1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylicacid
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Overview
Description
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound with a molecular formula of C8H9NO3 and a molecular weight of 167.16 g/mol . It features a cyclobutane ring fused with an oxazole ring, making it structurally unique and of interest in various scientific fields.
Preparation Methods
The synthesis of 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with hydroxylamine to form the oxime, followed by cyclization to yield the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as temperature control, solvent selection, and the use of catalysts.
Chemical Reactions Analysis
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(1,2-Oxazol-5-yl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Oxazole derivatives: These include compounds like oxacillin and sulfamethoxazole, which have been used as antibiotics.
Cyclobutane derivatives: These compounds share the cyclobutane ring structure but differ in their functional groups and overall properties.
The uniqueness of 1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid lies in its combined oxazole and cyclobutane rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1-(1,2-oxazol-5-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-7(11)8(3-1-4-8)6-2-5-9-12-6/h2,5H,1,3-4H2,(H,10,11) |
InChI Key |
UMAOTIPAUUWNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=NO2)C(=O)O |
Origin of Product |
United States |
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